molecular formula C20H20ClN5O B2879137 1-(3-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine CAS No. 951597-96-9

1-(3-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Cat. No.: B2879137
CAS No.: 951597-96-9
M. Wt: 381.86
InChI Key: UQQBAGNTIZUKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a chemical compound supplied for research purposes. It is provided with a minimum purity of 90% and has the CAS Registry Number 951597-96-9 . Its molecular formula is C20H20ClN5O, and it has a molecular weight of 381.86 g/mol . This hybrid molecule incorporates a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its stability, strong hydrogen-bonding properties, and significant role in pharmaceutical research . The 1,2,3-triazole ring is typically constructed via "click chemistry" cycloaddition, a reliable and efficient synthetic strategy that aligns with green chemistry principles and is valuable for creating diverse compound libraries for biological screening . The specific research applications and biological activity profile of this compound are areas of ongoing investigation. Researchers may explore its potential as a modulator of various biological targets. This product is intended for laboratory research use by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle all chemical substances with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c1-15-5-7-17(8-6-15)26-14-19(22-23-26)20(27)25-11-9-24(10-12-25)18-4-2-3-16(21)13-18/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQBAGNTIZUKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine (CAS Number: 141079-01-8) is a synthetic derivative that incorporates a piperazine moiety and a triazole ring. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

PropertyValue
Molecular FormulaC23H20ClN3O
Molecular Weight389.877 g/mol
Density1.2 g/cm³
Boiling Point584.1 °C at 760 mmHg
Flash Point307 °C
LogP5.783

Synthesis

The synthesis of This compound typically involves the coupling of piperazine with a triazole derivative. Various methodologies have been explored to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions which enhance reaction efficiency .

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. A study reported that certain triazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL against gram-positive and gram-negative bacteria .

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. In vitro assays indicated that compounds similar to the target compound can inhibit cell proliferation in various cancer cell lines. For example, a related triazole compound demonstrated IC50 values in the micromolar range against breast cancer cells . The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases.

Case Studies

  • Anticholinesterase Activity : A study evaluated the anticholinesterase activity of triazole-containing compounds, revealing that certain derivatives exhibited potent inhibition of butyrylcholinesterase (BuChE) with IC50 values as low as 0.13 µM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Antifungal Activity : Another investigation focused on the antifungal properties of similar compounds against Candida albicans. The results indicated effective inhibition with MIC values comparable to established antifungal agents .

Comparison with Similar Compounds

Piperazine-Triazole Hybrids

Compounds sharing the piperazine-triazole scaffold but differing in substituents include:

Compound Name Substituents on Triazole/Piperazine Synthesis Yield Key Findings Reference
Target Compound 4-Methylphenyl, 3-chlorophenyl Not reported Hypothesized enhanced bioavailability due to methyl group
1-(2-Methoxyphenyl)-4-(4-(4-phenyl-1H-1,2,3-triazol-1-yl)butyl)piperazine 2-Methoxyphenyl, phenyl 89% High affinity for dopamine D3 receptors
1-(2,3-Dichlorophenyl)-4-(4-(4-(naphthalen-2-yl)-1H-1,2,3-triazol-1-yl)butyl)piperazine 2,3-Dichlorophenyl, naphthyl 88% Potent ligand activity in CNS disorders

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the aryl ring enhance receptor binding affinity, while methyl groups (as in the target compound) may improve metabolic stability .

Piperazine Derivatives with Aryl Substituents

Simpler piperazine analogues lacking the triazole unit but sharing the 3-chlorophenyl group include:

Compound Name Substituents Biological Activity Reference
1-(3-Chlorophenyl)piperazine (mCPP) None Serotonin 5-HT2C receptor agonist; used in neuropharmacology studies
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (3-CPCPP) 3-Chloropropyl chain Intermediate for antipsychotic drugs
4-Biphenylyl[4-(3-chlorophenyl)-1-piperazinyl]methanone Biphenylyl carbonyl group Structural analogue with uncharacterized activity

Key Observations :

  • Synthetic Versatility : The biphenylyl derivative () demonstrates the adaptability of piperazine intermediates for diverse functionalization .

Anticancer Piperazine-Triazole Derivatives

Piperazine-triazole hybrids with demonstrated cytotoxicity:

Compound Name Cancer Cell Lines Tested MIC/IC50 Reference
4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid A. baumannii 1.56 µg/mL
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives Liver, breast, colon IC50: <10 µM

Key Observations :

  • Structural Similarities: The target compound’s triazole and aryl groups align with pharmacophores known for disrupting cancer cell proliferation .
  • Activity Gaps : Direct cytotoxicity data for the target compound are lacking, necessitating comparative studies with existing derivatives .

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